3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid
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Overview
Description
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a difluoroethoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. This can be achieved through various difluoromethylation processes. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under specific conditions . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)benzoic acid: This compound shares the difluoroethoxy group but has a benzoic acid core instead of a pyrazole ring.
Difluoromethylated pyrazoles: These compounds have similar structural features but may differ in the position or number of difluoroethoxy groups.
Uniqueness
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid is unique due to its specific combination of a pyrazole ring, a difluoroethoxy group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O3/c1-11-2-4(7(12)13)6(10-11)14-3-5(8)9/h2,5H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULJPMFJLJOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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